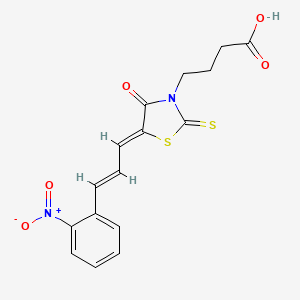
N-ethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride is a compound of interest due to its structural inclusion of the 1,3,4-oxadiazole ring, a core motif present in various bioactive molecules. This class of compounds is recognized for its potential in pharmaceutical chemistry due to the diverse biological activities associated with its derivatives.
Synthesis Analysis
The synthesis of compounds related to N-ethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride involves the oxidative cyclization of hydrazones derived from appropriate precursors. For example, Gaonkar et al. (2006) reported the synthesis of a series of 1,3,4-oxadiazoles by oxidative cyclization using chloramine-T as an oxidant, which could be related to the synthetic route for the compound (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
The molecular structure of compounds bearing the 1,3,4-oxadiazol-2-yl moiety has been studied through various spectroscopic methods, including NMR and X-ray crystallography. The structure is characterized by the presence of the 1,3,4-oxadiazole ring, which can engage in π-π stacking interactions and form hydrogen bonds, contributing to its stability and reactivity (Zareef, Iqbal, Arfan, & Parvez, 2008).
Chemical Reactions and Properties
The chemical behavior of the 1,3,4-oxadiazole moiety includes its participation in ring-fission and C–C bond cleavage reactions under specific conditions, demonstrating the compound's potential for further chemical transformations (Jäger, Laggner, Mereiter, & Holzer, 2002).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and crystallinity, are influenced by the molecular structure. For instance, the arrangement of the 1,3,4-oxadiazole and phenyl rings affects the compound's crystal packing and, consequently, its solubility and melting point (Kara, Ünsal, Tekin, & Eşme, 2021).
Chemical Properties Analysis
Compounds with the 1,3,4-oxadiazole ring exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles. The presence of substituents on the oxadiazole ring and adjacent phenyl group can significantly alter these properties, affecting the compound's overall reactivity and potential applications (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).
Scientific Research Applications
Chemistry and Chemical Reactions
Research into N-ethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride has led to findings in chemical reactions, such as a study by Jäger et al. (2002), where the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole was explored. This study revealed that using an equimolar amount of the two compounds in the presence of potassium carbonate leads to the expected tertiary amine, while an excess and prolonged reaction time result in ring fission of the oxadiazole system. The process and products were characterized using various spectroscopic methods and X-ray structure analysis, proposing a mechanism for the observed transformations (Jäger et al., 2002).
Antimicrobial and Antiviral Activity
Several studies have investigated the antimicrobial and antiviral activities of compounds related to N-ethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride. For instance, Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying some as inhibitors of HIV-1 replication. This research highlights the potential therapeutic applications of such compounds in treating viral infections (Che et al., 2015). Another study by Gaonkar et al. (2006) focused on synthesizing novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, showing potent to weak antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Gaonkar et al., 2006).
Catalysis and Material Science
In material science and catalysis, the study by Facchetti et al. (2016) on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction illustrates the utility of related compounds in catalytic processes. This research provides insight into the synthesis and application of novel catalysts for industrial and laboratory chemical transformations (Facchetti et al., 2016).
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been found to target various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s known that 1,3,4-oxadiazole-functionalized α-amino-phosphonates can act as ligands for the ruthenium-catalyzed reduction of ketones . This suggests that DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE might interact with its targets in a similar manner.
Biochemical Pathways
1,3,4-oxadiazole compounds have been found to affect various biochemical pathways by targeting different enzymes . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
1,3,4-oxadiazole compounds have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . This suggests that DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE might have similar effects.
Future Directions
properties
IUPAC Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIZGHZAUTYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

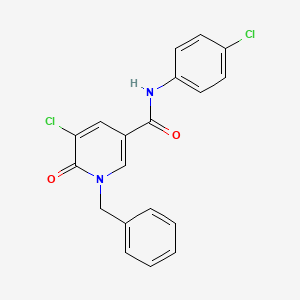
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
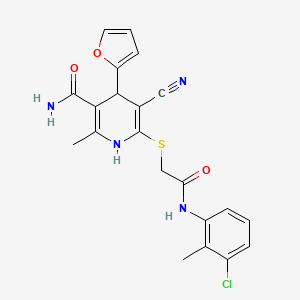
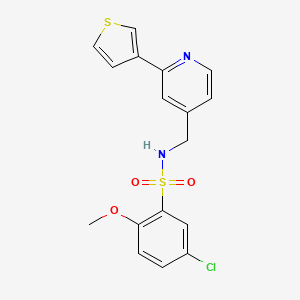
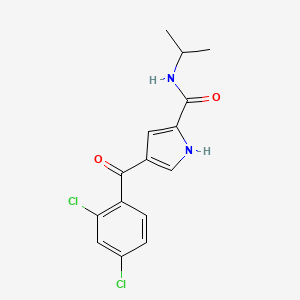
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)

![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)
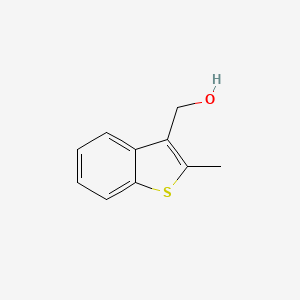
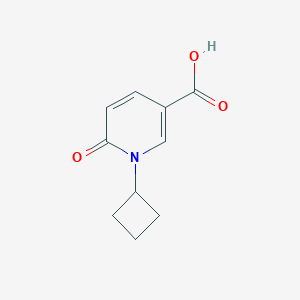
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)
